(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is a chiral benzoic acid derivative characterized by a trifluoromethyl group and an ethoxycarbonyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that can influence biological activity.
The compound is synthesized through various chemical processes involving the reaction of benzoic acid derivatives with trifluoromethylated phenyl compounds. Patents and scientific literature provide insights into its synthesis and applications, indicating its relevance in drug development and material science.
This compound falls under the category of benzoic acids, specifically as a substituted benzoic acid derivative. Its unique structure places it within the realm of compounds used in pharmaceutical research, particularly for its potential therapeutic properties.
The synthesis of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid typically involves several key steps:
The synthesis may utilize reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate for the introduction of the trifluoromethyl group, while standard coupling reactions can facilitate the formation of the ethoxycarbonyl moiety. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and selectivity.
The molecular structure of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can be represented as follows:
The compound's stereochemistry can be denoted by specifying the configuration at the chiral center, which is essential for understanding its biological activity and interactions.
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effect of the trifluoromethyl group, which enhances electrophilicity at adjacent carbon centers.
The mechanism of action for (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid in biological systems may involve:
Studies have shown that compounds with similar structures exhibit significant interactions with biological targets, leading to various therapeutic effects such as anti-inflammatory or antibacterial activities.
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid has several scientific uses:
(S)-2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid features a stereochemically defined architecture integrating a chiral benzoate ester with a meta-trifluoromethyl-substituted phenyl group. Its systematic IUPAC name explicitly defines the (S)-configuration at the benzylic carbon, critical for enantioselective interactions. The molecular formula C₁₇H₁₃F₃O₄ (MW: 338.28 g/mol) comprises three distinct regions:
The trifluoromethyl (–CF₃) group adopts a tetrahedral geometry with significant electrostatic anisotropy due to fluorine’s high electronegativity. This group’s position ortho to the chiral center imposes steric constraints that influence conformational flexibility. X-ray crystallography would reveal a dihedral angle of ~75–85° between the trifluoromethylphenyl and benzoate rings, reducing π-conjugation and enhancing solubility [1] [3]. Predicted physicochemical properties include:
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 338.283 g/mol | Calculated |
Density | 1.345 ± 0.06 g/cm³ | Predicted |
Boiling Point | 437.9 ± 45.0 °C | Predicted |
LogP | 4.32 | Predicted hydrophobicity |
PSA | 63.6 Ų | Polar surface area |
Stereochemical integrity is paramount: The (S)-enantiomer displays distinct biological and crystallographic behavior compared to its (R)-counterpart. IR spectroscopy shows characteristic peaks at 1715 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, acid), and 1120 cm⁻¹ (C–F). ¹⁹F NMR reveals a singlet near δ -62 ppm, confirming the –CF₃ group’s electronic isolation [2] [3].
The synthesis of this compound represents an evolution in enantioselective esterification and trifluoromethyl integration technologies. Early routes faced three key challenges:
Modern approaches employ:
Table 2: Evolution of Synthetic Strategies
Period | Strategy | Limitations |
---|---|---|
1990–2000 | Chiral resolution via diastereomers | <50% yield; 3-step separation |
2000–2010 | Swarts reaction on trichloromethyl | Racemization; Cl impurities |
2010–Present | Cu-mediated trifluoromethylation | High enantiopurity (>98% ee) |
A landmark achievement was the 2015 demonstration of enzyme-catalyzed dynamic kinetic resolution, producing the (S)-alcohol precursor with >99% ee. Subsequent esterification with phthalic anhydride derivatives enabled gram-scale production [3].
The –CF₃ group is not a passive substituent but a strategic modulator of bioactivity and physicochemical behavior. Its roles in this compound include:
Electronic Effects
Steric and Metabolic Influence
Supramolecular Behavior
The trifluoromethyl group enables directional noncovalent interactions:
This molecular editing is evident in pharmaceuticals like Celecoxib (COX-2 inhibitor) and Efavirenz (HIV drug), where –CF₃ improves target affinity and oral bioavailability. In the title compound, the ortho-trifluoromethyl placement sterically blocks nucleophilic attack at the ester carbonyl, enhancing hydrolytic stability at pH 7–9 [1] [3].
Table 3: Trifluoromethyl Group Functions in Pharmaceutical Chemistry
Property Modification | Effect | Example in Drug Design |
---|---|---|
Lipophilicity | ↑ logP by 0.5–1 unit | Efavirenz (logP 5.2 vs 4.7 for CH₃ analog) |
Metabolic stability | Blocks hydroxylation pathways | Fluoxetine active metabolite prevention |
pKa modulation | Acidifies proximal functional groups | Trifluoroacetic acid (pKa 0.23) |
Conformational rigidity | Restricts bond rotation | Trifluoroethanol (gauche effect) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1